molecular formula C11H12FN B13523260 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13523260
M. Wt: 177.22 g/mol
InChI Key: TYLGWPHKIXFNAO-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylbicyclo[111]pentan-1-amine is a bicyclic amine compound characterized by a unique structure that includes a fluorine atom and a phenyl group attached to a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One notable approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its expediency and versatility . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic core.

    Substitution: The fluorine atom and phenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and overall biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C11H12FN/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2

InChI Key

TYLGWPHKIXFNAO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)N)C3=CC=CC=C3

Origin of Product

United States

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